molecular formula C16H13N5 B13992647 N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine CAS No. 1169786-97-3

N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine

Cat. No.: B13992647
CAS No.: 1169786-97-3
M. Wt: 275.31 g/mol
InChI Key: PQYIIXYXPCXSER-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine is a heterocyclic compound that combines the structural features of indazole and quinazoline. These types of compounds are known for their diverse biological activities and potential therapeutic applications. The indazole moiety is particularly noted for its presence in various medicinal agents, including anticancer, anti-inflammatory, and antimicrobial drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine typically involves the formation of the indazole and quinazoline rings followed by their coupling. One common method includes the Cu(OAc)2-catalyzed reaction to form the N-N bond in DMSO under an O2 atmosphere . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent .

Industrial Production Methods

Industrial production methods for such compounds often rely on scalable and efficient synthetic routes. Transition metal-catalyzed reactions, such as those involving copper or silver, are preferred due to their high yields and minimal byproduct formation . These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic, electrophilic, and radical substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents and temperatures optimized for each reaction type .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity .

Scientific Research Applications

N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine stands out due to its unique combination of indazole and quinazoline moieties, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

1169786-97-3

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-8-methylquinazolin-2-amine

InChI

InChI=1S/C16H13N5/c1-10-3-2-4-12-8-17-16(20-15(10)12)19-13-6-5-11-9-18-21-14(11)7-13/h2-9H,1H3,(H,18,21)(H,17,19,20)

InChI Key

PQYIIXYXPCXSER-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=NC(=N2)NC3=CC4=C(C=C3)C=NN4

Origin of Product

United States

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